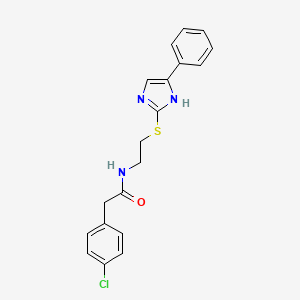

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULRLRGYZFLKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Acetamide Formation: The final step involves the acylation of the amine group with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether group (-S-) undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-):

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature (RT) in polar aprotic solvents (e.g., dichloromethane)

-

Outcome :

-

Yield : ~70–85% for sulfoxide formation in analogous compounds.

-

Acetamide Hydrolysis

The acetamide group can hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux):

-

Basic Hydrolysis (NaOH, ethanol/water):

-

Applications : Used to generate bioactive carboxylic acid derivatives.

-

Imidazole Functionalization

The imidazole ring participates in alkylation and substitution reactions:

-

N-Alkylation :

-

Electrophilic Substitution : Chlorophenyl groups may undergo halogenation or nitration under directed conditions.

Thioether Alkylation/Elimination

The thioethyl chain can undergo further alkylation or elimination:

-

Alkylation :

-

Elimination : Strong bases (e.g., DBU) induce β-elimination to form vinyl sulfides.

Reductive Transformations

Selective reduction of functional groups:

Mechanistic Insights

-

S-Alkylation vs. N-Alkylation : In alkaline media, thiol-thione tautomerism directs alkylation to sulfur (S-alkylation) over nitrogen, as confirmed by NMR studies .

-

Steric Effects : Bulky substituents on the imidazole ring hinder electrophilic substitution but favor nucleophilic reactions at the thioether.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

Industrial Applications: It could be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be crucial in enzyme inhibition or activation. The chlorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Impact of Substituents on Bioactivity

- Chlorophenyl vs. Fluorophenyl Groups : Chlorine’s electron-withdrawing nature enhances metabolic stability and membrane penetration compared to fluorine, which may alter target binding .

- Imidazole vs. Thiadiazole Cores : Imidazole derivatives (e.g., ’s 4d) show antimicrobial activity, while thiadiazole analogs (e.g., ’s Compound 9) target COX enzymes, suggesting core-dependent mechanistic divergence .

- Thioether Linkage : The thioethyl group in the target compound may improve solubility and redox activity compared to direct thiol-acetamide bonds in analogs like CAS 1226429-38-4 .

Biological Activity

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A 4-chlorophenyl group

- An imidazole ring

- A thioether linkage

This structural composition suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific proteins or enzymes. Compounds containing imidazole and thiazole rings often exhibit:

- Enzyme inhibition : They can act as competitive inhibitors by mimicking substrate structures.

- Receptor modulation : The hydrophobic interactions from the chlorophenyl and phenyl groups may enhance binding affinity to various receptors.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, an analog showed:

- IC50 values in the range of 10–20 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have found that related compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from:

- 4.69 µM to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related thiazole derivatives, revealing that modifications at specific positions significantly influenced their activity. The presence of a thiazole ring was crucial for enhancing cytotoxicity against cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the phenyl and imidazole rings can markedly affect biological activity, suggesting avenues for further optimization .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | Cervical Cancer (SISO) | 10–20 µM |

| Anticancer | Bladder Cancer (RT-112) | 10–20 µM |

| Antimicrobial | Staphylococcus aureus | 5.64 µM |

| Antimicrobial | Escherichia coli | 8.33–23.15 µM |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 5-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(2-(4-chlorophenyl)ethyl)acetamide in the presence of a base like potassium carbonate. Solvent choice (e.g., ethanol or acetone) and reaction time (8–24 hours at room temperature or reflux) significantly impact yields. For optimization, monitor reaction progress using TLC or HPLC, and purify via recrystallization (ethanol is common). Adjust molar ratios (1:1 to 1:1.2 for thiol:chloroacetamide) to minimize side products like disulfides .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and imidazole-thioether moiety (δ ~3.5–4.0 ppm for SCH2).

- FT-IR : Confirm C=O stretch (~1678 cm⁻¹) and N-H bend (~3305 cm⁻¹) .

- Mass Spectrometry (LC-MS/MS) : Verify molecular ion [M+H]+ and fragmentation patterns .

- X-ray Crystallography : Use SHELX programs for single-crystal refinement to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs by substituting the 4-chlorophenyl group (e.g., 4-fluorophenyl, ) or modifying the imidazole ring (e.g., benzimidazole, ).

- Biological Assays : Test against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. Compare IC50 values to assess selectivity (e.g., NIH/3T3 normal cells, ).

- Apoptosis Mechanisms : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate via Western blot for caspase-3 activation .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX-1/2) or kinase targets. Focus on hydrogen bonding (acetamide C=O) and hydrophobic contacts (chlorophenyl group) .

- DFT Calculations : Compute HOMO-LUMO energies to predict redox activity and electrostatic potential (MESP) maps to identify nucleophilic/electrophilic regions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., COX-2 active site) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Data Triangulation : Compare cytotoxicity results (e.g., IC50 discrepancies in vs. 13) by standardizing assay protocols (e.g., cell passage number, serum concentration).

- Structural Validation : Ensure compound purity (>95% via HPLC) and confirm stereochemistry (e.g., sulfoxide chirality, ) to rule out impurities as confounding factors.

- Meta-Analysis : Aggregate data from structurally related analogs (e.g., thiazole/oxadiazole derivatives, ) to identify trends in substituent effects .

Experimental Design and Data Analysis

Q. What strategies are effective in optimizing crystallographic refinement for this compound?

Methodological Answer:

- SHELX Workflow : Use SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for refinement. Apply TWIN commands if data show twinning (common in imidazole derivatives).

- Validation Tools : Check R-factors (<5% for high-resolution data) and ADPs using PLATON. Address outliers in bond lengths (e.g., C-S, ~1.8 Å) via restrained refinement .

Q. How can regioselectivity challenges in imidazole-thioether synthesis be addressed?

Methodological Answer:

- Protecting Groups : Temporarily protect the imidazole NH with Boc to prevent competing side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) to favor kinetic control and improve regioselectivity .

Safety and Handling in Academic Research

Q. What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.